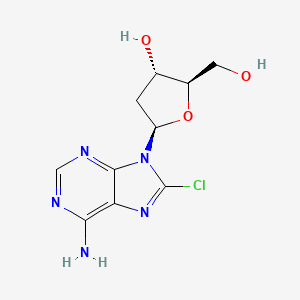

8-Chloro-2'-deoxyadenosine

Übersicht

Beschreibung

8-Chloro-2’-deoxyadenosine is a synthetic analogue of 2’-deoxyadenosine, where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by a chlorine atom . This modification imparts unique properties to the compound, making it a subject of interest in various research fields, particularly in studies related to DNA damage and repair mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2’-deoxyadenosine typically involves the chlorination of 2’-deoxyadenosine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a suitable solvent like pyridine . The reaction proceeds under controlled temperature conditions to ensure selective chlorination at the 8th position of the adenine ring.

Industrial Production Methods: Industrial production of 8-Chloro-2’-deoxyadenosine may involve large-scale chlorination processes using automated reactors to maintain precise reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels required for research applications .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Chloro-2’-deoxyadenosine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide (NaN3) or thiols can be used to replace the chlorine atom.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products like 8-azido-2’-deoxyadenosine or 8-thio-2’-deoxyadenosine can be formed.

Oxidation Products: Oxidation may lead to the formation of 8-oxo-2’-deoxyadenosine.

Wissenschaftliche Forschungsanwendungen

8-Chloro-2’-deoxyadenosine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Chloro-2’-deoxyadenosine involves its incorporation into DNA, where it can induce strand breaks and activate DNA repair pathways. The presence of the chlorine atom at the 8th position disrupts normal base pairing, leading to DNA damage and subsequent activation of repair mechanisms . This property is particularly useful in studying the effects of DNA damage and the efficacy of DNA repair processes.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-2’-deoxyadenosine (Cladribine): Another chlorinated purine nucleoside with antileukemic activity.

8-Bromo-2’-deoxyadenosine: A brominated analogue used in similar research contexts.

8-Thio-2’-deoxyadenosine: A sulfur-containing analogue with distinct chemical properties.

Uniqueness: 8-Chloro-2’-deoxyadenosine is unique due to its specific chlorine substitution at the 8th position, which imparts distinct chemical and biological properties. This makes it particularly valuable in studies related to DNA damage and repair, as well as in the development of potential therapeutic agents .

Biologische Aktivität

8-Chloro-2'-deoxyadenosine (CldAdo) is a nucleoside analog that has garnered attention due to its significant biological activities, particularly in the context of cancer therapy and its mechanisms of action. This article provides a comprehensive overview of the biological activity of CldAdo, highlighting its mechanisms, effects on various cell lines, and implications for therapeutic applications.

Overview of this compound

This compound is a modified form of deoxyadenosine where a chlorine atom replaces the 8-hydroxyl group. This modification enhances its cytotoxicity and alters its interaction with cellular pathways, making it a candidate for cancer treatment.

CldAdo induces apoptosis primarily through the activation of the Fas/Fas ligand pathway, which is crucial in programmed cell death. Studies have shown that treatment with CldAdo leads to:

- DNA fragmentation : Characteristic of apoptotic cells, evidenced by ladder-like patterns in gel electrophoresis.

- Caspase activation : Specifically, caspases-8 and -3 are activated post-treatment, indicating a reliance on protein synthesis for these apoptotic events .

- Modulation of DNA polymerases : CldAdo can also form DNA adducts that affect replication fidelity, leading to mutagenic outcomes .

Biological Activity in Cell Lines

CldAdo exhibits potent cytotoxic effects across various cancer cell lines. The following table summarizes key findings from studies assessing its biological activity:

Case Studies

Several case studies have highlighted the effectiveness of CldAdo in treating specific types of cancers:

- Leukemia Treatment : In a study involving human leukemia cells (MOLT-4), CldAdo was shown to induce significant apoptosis through the activation of caspases, demonstrating its potential as a therapeutic agent against leukemia .

- Cervical Cancer : Research on HeLa cells indicated that CldAdo not only inhibited cell proliferation but also induced DNA damage leading to cell death, showcasing its dual action as both a cytotoxic and genotoxic agent .

- Resistance Mechanisms : A study on L1210 murine leukemia cells identified that resistance to CldAdo was associated with deficiencies in deoxycytidine kinase activity, emphasizing the importance of this enzyme in mediating sensitivity to nucleoside analogs .

Implications for Cancer Therapy

The biological activity of CldAdo suggests it could serve as an effective component in combination therapies for various cancers:

- Synergistic Effects : Combining CldAdo with other chemotherapeutic agents may enhance overall efficacy by targeting multiple pathways involved in cancer cell survival.

- Targeting Resistant Tumors : Understanding resistance mechanisms can help tailor therapies that incorporate CldAdo effectively against resistant cancer types.

Eigenschaften

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQZLVMNWNFWCR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.